molecular formula C22H14Cl2N4O4 B2488012 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 906163-00-6

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2488012
CAS No.: 906163-00-6
M. Wt: 469.28
InChI Key: WVZOLWWHLXNBKL-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core substituted with various functional groups such as amino, dichlorophenyl, nitrobenzoyl, and carboxamide. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine precursors.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through electrophilic aromatic substitution reactions.

    Incorporation of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through acylation reactions using nitrobenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with other substituents.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may produce amines, substitution can result in various substituted derivatives, and hydrolysis can generate carboxylic acids and amines.

Scientific Research Applications

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the nitrobenzoyl and dichlorophenyl moieties can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(3,4-dichlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: Similar structure but with a methyl group instead of a nitro group.

    2-amino-N-(3,4-dichlorophenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide: Similar structure but with a chloro group instead of a nitro group.

    2-amino-N-(3,4-dichlorophenyl)-3-(4-hydroxybenzoyl)indolizine-1-carboxamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The uniqueness of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide lies in the presence of the nitrobenzoyl group, which imparts specific chemical reactivity and potential biological activity. The combination of functional groups within the molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-15-9-6-13(11-16(15)24)26-22(30)18-17-3-1-2-10-27(17)20(19(18)25)21(29)12-4-7-14(8-5-12)28(31)32/h1-11H,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOLWWHLXNBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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